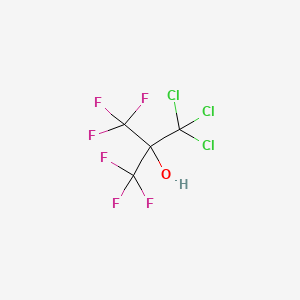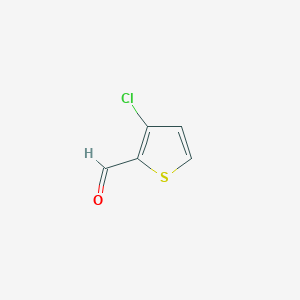
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol
Descripción general
Descripción
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol (also known as 1,1-bis(trifluoromethyl)-2,2-dichloroethylene, TFTCE) is an organic compound with a variety of applications in research and industry. It is a colorless liquid with a low melting point and a low vapor pressure. It is a widely used reagent in organic synthesis, as well as a solvent for many organic compounds. It is also used as a catalyst in some reactions.
Aplicaciones Científicas De Investigación
1. Synthesis of Fluorinated and Fluoroalkylated Heterocycles
- Application Summary: This compound is used in the synthesis of fluorinated and fluoroalkylated heterocycles, which are important in various fields such as medicinal chemistry, agrochemicals production, polymer chemistry, and advanced materials chemistry .
- Method of Application: The compound is used in cycloaddition reactions, specifically [3+2]- and [4+2]-cycloadditions (Huisgen reactions, and Diels–Alder reactions, respectively), for the construction of fluorinated and/or fluoroalkylated S-heterocycles .
- Results/Outcomes: The reactions with electron-deficient 1,1-bis(trifluoromethyl)ethene yielded the same type of regioisomer as observed in the case of electron-rich ethenes .
2. Production of Fluorinated Polyimides
- Application Summary: A novel trifluoromethyl-substituted bis(ether amine) monomer, 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1-phenyl-2,2,2-trifluoroethane, was synthesized that led to a series of novel fluorinated polyimides .
- Method of Application: The compound was reacted with various commercially available aromatic tetracarboxylic dianhydrides via a chemical imidization route .
- Results/Outcomes: The resulting polyimides were highly soluble in a variety of organic solvents, could afford transparent, low-colored, and tough films, exhibited glass-transition temperatures (Tgs) of 227–269 °C, and showed no significant decomposition below 500 °C under either nitrogen or air atmosphere .
3. Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Heterocycles
- Application Summary: The compound is used in the synthesis of bis[(trifluoromethyl)sulfonyl]ethylated heterocycles .
- Method of Application: The compound reacted with several heterocycles to give rise to adducts via direct C–H bis[(trifluoromethyl)sulfonyl]ethylation reactions .
- Results/Outcomes: The reactions were mild and controllable, leading to the desired adducts .
Propiedades
IUPAC Name |
1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3F6O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCTWDASUQVRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378303 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trichloromethyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol | |
CAS RN |
7594-49-2 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trichloromethyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)
